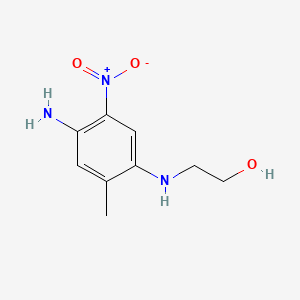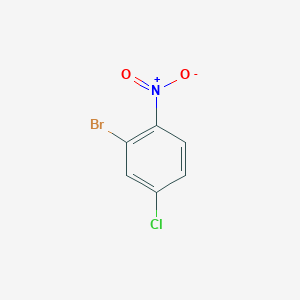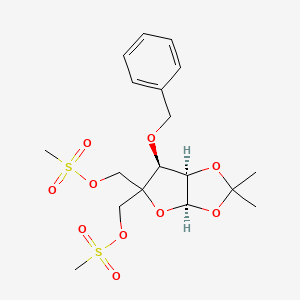
(S)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid
概述
描述
(S)-3-(4-羟基苯基)乳酸是一种手性化合物,其苯环上连接一个羟基,并连接一个乳酸部分。它以其生物活性而闻名,并用于各种科学研究应用。
作用机制
(S)-3-(4-羟基苯基)乳酸的作用机制涉及其与各种分子靶标和途径的相互作用。它可以通过破坏细菌的细胞壁合成来抑制某些细菌的生长。 此外,它通过清除自由基和减少氧化应激来作为抗氧化剂 .
生化分析
Biochemical Properties
(2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid is integral to numerous biochemical reactions. It serves as a substrate for enzymes such as tyrosine hydroxylase, which catalyzes the conversion of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid to L-DOPA, a precursor to dopamine. Additionally, it interacts with phenylalanine hydroxylase, which converts phenylalanine to (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid. These interactions are vital for the production of catecholamines, which are essential for stress response and mood regulation .
Cellular Effects
(2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid influences various cellular processes. It is known to enhance the production of neurotransmitters, thereby affecting cell signaling pathways and gene expression. For instance, increased levels of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid can lead to elevated dopamine levels, which in turn can enhance cognitive function and mood . Moreover, this compound plays a role in cellular metabolism by participating in the synthesis of thyroid hormones, which regulate metabolic rate and energy production.
Molecular Mechanism
The molecular mechanism of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid involves its conversion to various bioactive compounds. It binds to and activates tyrosine hydroxylase, leading to the production of L-DOPA. This process is crucial for the synthesis of dopamine, norepinephrine, and epinephrine. Additionally, (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid can undergo phosphorylation, which may influence its activity and interactions with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid can vary over time. Studies have shown that its stability is influenced by factors such as pH and temperature. Over extended periods, (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid may degrade, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to affect cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid in animal models are dose-dependent. At low doses, it has been shown to enhance cognitive function and reduce stress levels. At high doses, it may lead to adverse effects such as increased blood pressure and heart rate. Threshold effects have been observed, where the benefits of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid plateau beyond a certain dosage .
Metabolic Pathways
(2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid is involved in several metabolic pathways. It is a key intermediate in the biosynthesis of catecholamines and thyroid hormones. Enzymes such as tyrosine hydroxylase and phenylalanine hydroxylase play crucial roles in these pathways. Additionally, (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid can influence metabolic flux and metabolite levels, impacting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid is transported and distributed via specific transporters and binding proteins. For instance, the large neutral amino acid transporter (LAT1) facilitates its uptake into cells. Once inside, (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid can accumulate in various tissues, including the brain, where it exerts its effects on neurotransmitter synthesis .
Subcellular Localization
The subcellular localization of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid is critical for its activity. It is predominantly found in the cytoplasm, where it interacts with enzymes involved in neurotransmitter synthesis. Additionally, (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid may undergo post-translational modifications, such as phosphorylation, which can influence its localization and function within specific cellular compartments .
准备方法
合成路线和反应条件
(S)-3-(4-羟基苯基)乳酸可以通过使用乳酸菌对 4-羟基苯丙酮酸进行生物转化来合成。将细菌培养在含有碳源(如葡萄糖、麦芽糖、乳糖或蔗糖)和氮源(如玉米浆、酵母提取物、蛋白胨和大豆浆)的培养基中。 发酵在 25 到 40°C 的温度下进行,导致产生 (S)-3-(4-羟基苯基)乳酸 .
工业生产方法
(S)-3-(4-羟基苯基)乳酸的工业生产涉及类似的发酵过程,并针对大规模生产进行了优化。使用生物反应器和受控的发酵条件可确保该化合物的产率高且纯度高。
化学反应分析
反应类型
(S)-3-(4-羟基苯基)乳酸会发生各种化学反应,包括:
氧化: 羟基可以被氧化形成相应的酮或醛。
还原: 羧基可以被还原形成醇。
酯化: 羧基可以与醇反应形成酯。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用还原剂如氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4)。
主要产物
氧化: 形成 4-羟基苯丙酮酸。
还原: 形成 4-羟基苯乙醇。
酯化: 形成酯类,如 4-羟基苯乙酸乙酯。
科学研究应用
(S)-3-(4-羟基苯基)乳酸在科学研究中具有广泛的应用:
化学: 用作有机合成的试剂和手性构建单元。
生物学: 研究其在代谢途径和酶相互作用中的作用。
医学: 研究其潜在的治疗效果,包括抗菌和抗氧化特性。
相似化合物的比较
类似化合物
- 4-羟基苯乙酸
- 4-羟基苯乳酸
- 乳酸乙酯
独特性
(S)-3-(4-羟基苯基)乳酸由于其手性性质和特定的生物活性而具有独特性 与乳酸乙酯相比,它在化学合成和生物研究中提供了更大的多功能性 .
属性
IUPAC Name |
(2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGVDSSUAVXRDY-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432803 | |
| Record name | (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23508-35-2 | |
| Record name | Latifolicinin C acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023508352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23508-35-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LATIFOLICININ C ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X3113D870 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














